molecular formula C18H15NO4S B5621525 Methyl 3-(naphthalene-2-sulfonamido)benzoate

Methyl 3-(naphthalene-2-sulfonamido)benzoate

Cat. No.: B5621525
M. Wt: 341.4 g/mol
InChI Key: LLTWYACHDBDARO-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalene-2-sulfonamido)benzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring and a benzoate ester group, connected through a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(naphthalene-2-sulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with naphthalene-2-sulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(naphthalene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amines, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(naphthalene-2-sulfonamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(naphthalene-2-sulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The naphthalene ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(N-methylnaphthalene-2-sulfonamido)benzoate
  • Methyl 3-[N-(prop-2-en-1-yl)naphthalene-2-sulfonamido]benzoate

Uniqueness

Methyl 3-(naphthalene-2-sulfonamido)benzoate is unique due to its specific structural features, such as the combination of a naphthalene ring and a benzoate ester group linked through a sulfonamide. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

methyl 3-(naphthalen-2-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-23-18(20)15-7-4-8-16(11-15)19-24(21,22)17-10-9-13-5-2-3-6-14(13)12-17/h2-12,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTWYACHDBDARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 5.0 g (33 mmol) of methyl 3-aminobenzoate (4) in 70 mL of methylene chloride containing 4.0 mL (36 mmol) of N-methylmorpholine was added 7.49 g (33 mmol) of 2-naphthalenesulfonyl chloride. After stirring at room temperature overnight, the reaction mixture was quenched with 1N HCl (100 mL). The suspension was dissolved in ca. 250 mL of tetrahydrofuran and enough ether was added to induce phase separation. The organic extract was washed with saturated sodium chloride solution (2×). The organic phase was dried (MgSO4), and concentrated to give 11.0g (97% yield) of the title compound as a pale yellow solid: 1H-NMR (200 MHz; DMSO-d6) δ8.46 (s, 1H), 8.13 (t, 2H), 7.99 (d, 1H), 7.55-7.75 (m, 5H), 7.43 (dd, 21H), 7.38 (d, 1H), 3.79 ppm (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.49 g
Type
reactant
Reaction Step One
Yield
97%

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